![molecular formula C23H37N3O2 B5971125 [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol, also known as MPTM, is a synthetic compound that belongs to the family of terpene alkaloids. It has been studied for its potential use in medicinal chemistry due to its unique chemical structure and biological properties.
Mécanisme D'action
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol exerts its biological effects by binding to and modulating the activity of various proteins and enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been shown to increase the activity of antioxidant enzymes and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have a number of biological effects. However, there are also some limitations to its use in lab experiments. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol. One potential area of study is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been shown to have neuroprotective properties and may be able to slow the progression of these diseases. Another potential area of study is its use in the treatment of cancer. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been shown to induce apoptosis in cancer cells and may be a promising anti-cancer agent. Finally, further research is needed to fully understand the mechanism of action of [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol and its potential applications in medicinal chemistry.
Méthodes De Synthèse
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol can be synthesized using a multi-step process that involves the reaction of terpene and phenol derivatives. The first step involves the reaction of geranyl bromide with 3-methoxybenzaldehyde in the presence of a base to form the intermediate 1-(3-methoxyphenyl)-3-methylbut-2-en-1-ol. This intermediate is then reacted with piperidine and formaldehyde to form [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol.
Applications De Recherche Scientifique
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been studied for its potential use in medicinal chemistry due to its unique chemical structure and biological properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
[1-[1-[1-(3-methoxyphenyl)piperidin-4-yl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-28-23-6-2-4-21(16-23)24-14-9-20(10-15-24)26-11-3-5-22(17-26)25-12-7-19(18-27)8-13-25/h2,4,6,16,19-20,22,27H,3,5,7-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQMMZHSJRRFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCC(CC2)N3CCCC(C3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1''-(3-Methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

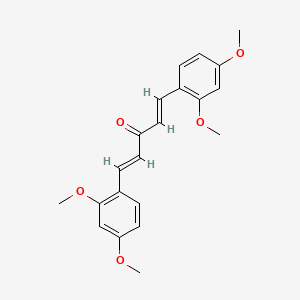
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
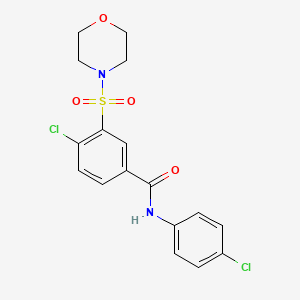
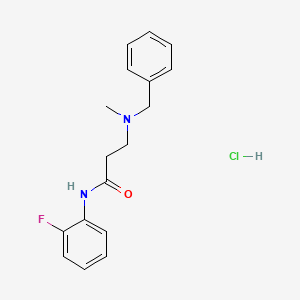
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)
![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5971088.png)
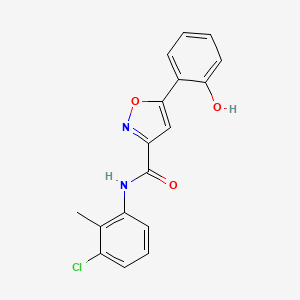
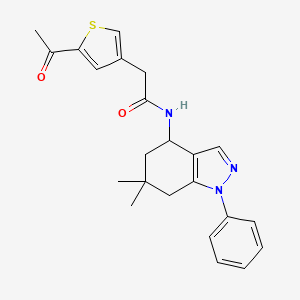
![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
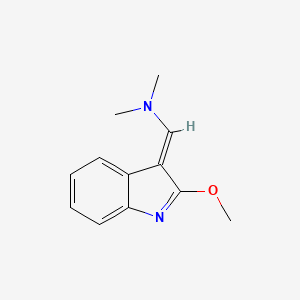
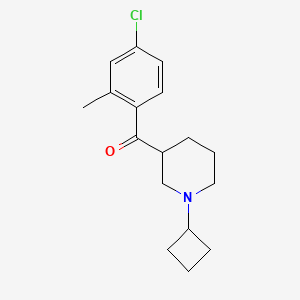
![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)